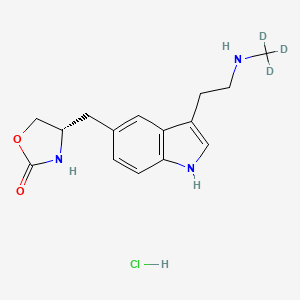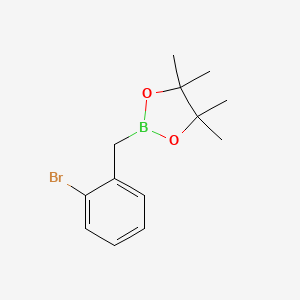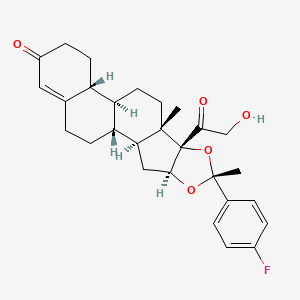
Acenaphthylene-13C6
Overview
Description
Acenaphthylene-13C6: is a labeled isotopologue of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of six carbon-13 isotopes, which makes it particularly useful in various scientific studies, including environmental analysis and chemical research. Acenaphthylene itself is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit .
Mechanism of Action
Target of Action
Acenaphthylene-13C6 is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .
Mode of Action
It is known to be a crucial building block in the design of organic electronic materials . It is involved in the synthesis of π-conjugated derivatives, both small molecules and polymers .
Biochemical Pathways
It is known to play a significant role in the synthesis of organic semiconductors .
Result of Action
Its role as a building block in the synthesis of organic semiconductors suggests that it contributes to the properties and performance of these materials .
Action Environment
This compound is typically used in controlled laboratory environments for the synthesis of organic semiconductors . Environmental factors such as temperature, light, and moisture can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Acenaphthylene-13C6, like its parent compound acenaphthylene, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .
Cellular Effects
It is known that PAHs, including acenaphthylene, can cause irritation and inflammation of the skin and lung tissue
Molecular Mechanism
It is known that acenaphthylene is a polycyclic aromatic hydrocarbon and its molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit
Temporal Effects in Laboratory Settings
It is known that PAHs are persistent, bioaccumulative, and toxic . Therefore, it is likely that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that PAHs, including acenaphthylene, can cause toxic or adverse effects at high doses
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as acenaphthylene. It has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .
Transport and Distribution
It is known that PAHs, including acenaphthylene, are hydrophobic and can combine with several other environmental pollutants to create more toxic materials
Subcellular Localization
It is known that PAHs, including acenaphthylene, can aggregate in distinct patterns within various cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Acenaphthylene-13C6 typically involves the incorporation of carbon-13 isotopes into the acenaphthylene structure. This can be achieved through the dehydrogenation of acenaphthene-13C6, which is synthesized by hydrogenating naphthalene-13C6. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the dehydrogenation process .
Industrial Production Methods: Industrial production of this compound involves the gas-phase dehydrogenation of acenaphthene-13C6. This process is carried out in the presence of a catalyst, typically at elevated temperatures. The resulting product is then purified to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Acenaphthylene-13C6 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Halogens, nitro compounds, and other electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Acenaphthoquinone-13C6.
Reduction: Acenaphthene-13C6.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Acenaphthylene-13C6 is used as a tracer in environmental studies to track the fate and transport of polycyclic aromatic hydrocarbons. It is also employed in the synthesis of labeled compounds for use in nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study the metabolic pathways of polycyclic aromatic hydrocarbons in living organisms. It helps in understanding the biotransformation and bioaccumulation of these compounds .
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of polycyclic aromatic hydrocarbons in the human body .
Industry: this compound is utilized in the production of electrically conductive polymers and as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber .
Comparison with Similar Compounds
Acenaphthene: A more saturated form of acenaphthylene, used in similar applications but with different reactivity and properties.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure, used in similar research applications.
Uniqueness: Acenaphthylene-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracer studies and NMR spectroscopy. Its structure allows for various chemical modifications, making it versatile for different research applications .
Properties
IUPAC Name |
acenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-INDGIYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746905 | |
| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-56-1 | |
| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)


![4,8-Methano-1,3-dioxolo[4,5-d]oxepin-5-ol,hexahydro-2,2-dimethyl-,[3aR-(3a-alpha-,4-bta-,5-bta-,8-bt](/img/new.no-structure.jpg)





![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)


